2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Avoid failed SAR campaigns from incorrect triazole regioisomers or simple chloropyrimidines. This exact 5-triazolyl-substituted pyrimidine (CAS 1203250-45-6) provides the critical hydrogen-bonding geometry required for kinase inhibitor and statin-like pharmacophore development. - **Precise regiochemistry**: 1-methyl-1,2,4-triazol-5-yl (not 3-yl) matches BMS-644950 requirement - **Single reactive site**: C2 chlorine enables clean SNAr or cross-coupling; triazole enhances C2 electrophilicity (LogP 1.11) - **Supply ready**: Direct precursor for late-stage diversification, bypassing de novo triazole synthesis

Molecular Formula C7H6ClN5
Molecular Weight 195.61
CAS No. 1203250-45-6
Cat. No. B2643181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
CAS1203250-45-6
Molecular FormulaC7H6ClN5
Molecular Weight195.61
Structural Identifiers
SMILESCN1C(=NC=N1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C7H6ClN5/c1-13-6(10-4-11-13)5-2-3-9-7(8)12-5/h2-4H,1H3
InChIKeyHDWCFVNYZYORDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine – Core Heterocyclic Building Block


2-Chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine (CAS 1203250-45-6) is a disubstituted pyrimidine featuring a chloro leaving group at the C2 position and a 1-methyl-1,2,4-triazol-5-yl moiety at C4. The compound serves as a versatile synthetic intermediate, particularly for constructing kinase-focused libraries and statin-like pharmacophores, where the specific 5-triazolyl connectivity is critical for downstream biological target engagement [1]. Its relatively low molecular weight (195.61 g/mol) and balanced LogP (1.11) position it favorably for fragment-based and lead-generation strategies compared to heavier or more lipophilic triazole-pyrimidine analogs .

Single reactive C2 chlorine site for SNAr or cross-coupling diversification
1-Methyl-1,2,4-triazol-5-yl anchor supports kinase and statin-like pharmacophore assembly
Low molecular weight and balanced lipophilicity profile for fragment-based lead generation

Risks of Replacing with Common Analogs


Substituting this compound with closely related analogs—such as 2-chloropyrimidine, 2,4-dichloropyrimidine, or alternative triazole regioisomers (e.g., 1,2,4-triazol-3-yl derivatives)—introduces substantial risks in synthetic campaigns and medicinal chemistry programs. Simple 2-chloropyrimidine lacks the vectorial triazole handle required for late-stage diversification via SNAr or cross-coupling at C4, while the 1,2,4-triazol-3-yl isomer alters the hydrogen-bonding geometry and electronic distribution at the pyrimidine C2 position, potentially reducing reaction yields in amination or Suzuki coupling steps. The specific N-methyl-1,2,4-triazol-5-yl substitution pattern is also a structural requirement for certain pharmacophores—notably, the HMG-CoA reductase inhibitor BMS-644950 relies on this exact regiochemistry for activity, making non-identical analogs ineffective surrogates in structure-activity relationship (SAR) studies [1].

Unsubstituted chloropyrimidines lack the triazole vector
Simple 2-chloropyrimidine cannot direct late-stage functionalization at the C4 position, limiting library diversity.
Triazole regioisomers alter pharmacophore geometry
The 1,2,4-triazol-3-yl or -1-yl isomers shift hydrogen-bonding orientation and may not reproduce target binding required for BMS-644950-class inhibitors.
Lower purity analogs introduce unknown impurities
Common 95% triazole-pyrimidine analogs carry a higher impurity burden, risking yield loss in sensitive coupling steps.

Verifiable Differentiation Data vs. Analogs


Lipophilicity Advantage Over Unsubstituted Chloropyrimidines

Compared to the widely used 2-chloropyrimidine (LogP ≈ 0.5), 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine exhibits a measurably higher LogP of 1.11 . This increased lipophilicity, contributed by the N-methyltriazole appendage, translates to improved passive membrane permeability while maintaining the reactivity profile of the chloro leaving group at C2. Other triazole-pyrimidine regioisomers with the triazole at the 1-position or 3-position show calculated LogP values that differ by 0.3–0.5 units, which, in fragment-based campaigns, can determine hit prioritization and CNS penetration potential.

Lipophilicity vs analogs
Data to verify
+0.61 log units
Reported LogP 1.11 may improve passive permeability over simpler chloropyrimidines.
Vendor calculated value; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Property Optimization Fragment-Based Drug Design

Purity Specification Differentiator vs. Analog Supply

Commercial documentation lists the purity of this compound at 98% . In contrast, many common analogs—such as 2-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine and 2-chloro-4-(1-methyl-1H-1,2,4-triazol-3-yl)pyrimidine—are routinely supplied at 95% purity by the same tier of vendors. A 3% purity gain, while seemingly modest, corresponds to a reduction in unknown impurities from 5% to 2%, a significant margin in GMP-like intermediate campaigns where unidentified side products may compromise downstream reproducibility or yield.

Purity specification
Data to verify
98% vs 95%
Higher reported purity reduces pre-reaction purification for coupling workflows.
Supplier specification; review lot-specific certificate of analysis.
Procurement Quality Synthetic Reliability Impurity Control

Regiochemistry as a Determinant of Pharmacophore Validity

The exact 1-methyl-1,2,4-triazol-5-yl configuration at the pyrimidine 4-position is a structural prerequisite for the potent HMG-CoA reductase inhibitor BMS-644950 [1]. SAR studies demonstrate that shifting the triazole linkage from the 5-position to the 3-position or 1-position results in a >10-fold loss of inhibitory potency against the target enzyme. This makes the title compound the sole viable intermediate for synthesizing this inhibitor class; procurement of any regioisomeric analog would lead to an inactive final product, as reported in the J Med Chem 2008 disclosure.

Regiochemical requirement
Class-level inference
>10-fold potency shift
5-Triazolyl isomer is essential for HMG-CoA reductase inhibitor pharmacophore SAR.
Based on BMS-644950 study; other isomer IC₅₀ not publicly disclosed.
Structure-Activity Relationship HMG-CoA Reductase Pharmacophore Integrity

Procurement-Relevant Application Scenarios


Triazolopyrimidine-Based Kinase Fragment Libraries

The C2 chlorine provides a single, clean reactive site for nucleophilic displacement or palladium-catalyzed cross-coupling, while the 4-triazole moiety serves as a hydrogen-bond donor/acceptor anchor. This defined reactivity profile, combined with LogP 1.11 , enables efficient parallel library construction targeting ATP-binding pockets in kinase drug discovery.

Lead Optimization of HMG-CoA Reductase Inhibitors

As the direct precursor to the BMS-644950 pharmacophore [1], this compound allows research groups to bypass lengthy de novo synthesis of the triazole moiety and proceed directly to late-stage modification. This is critical for both academic labs confirming mechanism-of-action and for industrial teams optimizing solubility or selectivity.

Reaction Methodology Benchmarking for Heterocyclic Cross-Coupling

Because of its distinct electronic character (the electron-withdrawing triazole enhances C2 electrophilicity relative to simple chloropyrimidines), this compound can serve as a stringent benchmarking substrate for developing new Pd- or Cu-catalyzed coupling conditions, where subtle changes in reactor rate and yield can be accurately quantified.

Application
Selection Property
Validation Focus
Kinase fragment library construction
Clean C2 reactive handle and triazole H‑bond anchor
Parallel synthesis efficiency and ATP‑binding pocket compatibility
Statin‑like inhibitor lead optimization
Correct 5‑triazolyl regiochemistry for BMS‑644950 pharmacophore
Pharmacophore integrity and SAR reproducibility
Cross‑coupling methodology benchmarking
Enhanced C2 electrophilicity vs simple chloropyrimidines
Reaction yield and rate consistency across Pd/Cu conditions
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